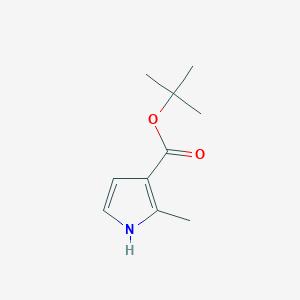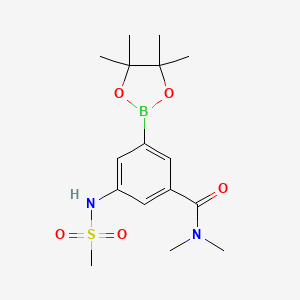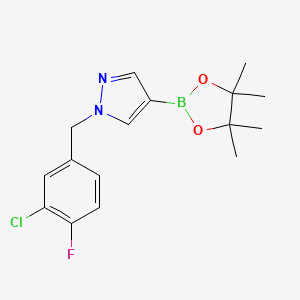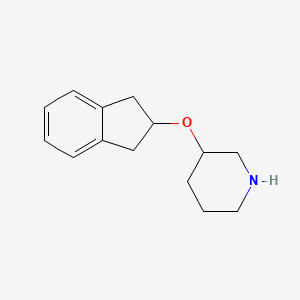
3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine
Vue d'ensemble
Description
“3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine” is a chemical compound with the molecular formula C14H19NO. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a dihydroindenyl group via an oxygen atom. The piperidine ring is a six-membered ring with one nitrogen atom .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Piperidine Derivatives
Research has explored novel methods for the synthesis of piperidine derivatives due to their importance in medicinal chemistry. For example, a simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine highlights the significance of these compounds in drug development and the need for efficient production techniques (Smaliy et al., 2011). Similarly, an efficient dual-catalyst system utilizing piperidine and molecular iodine has been developed for synthesizing coumarin-bearing 2,3-dihydro-4(1H)-quinazolinone derivatives, showcasing the versatility of piperidine in facilitating complex organic reactions (Alizadeh et al., 2014).
Molecular and Crystal Structures
Studies on the molecular and crystal structures of piperidine derivatives contribute to our understanding of their chemical properties and potential applications. For instance, the synthesis and crystal structure analysis of a compound with anti-leukemic activity demonstrate the therapeutic potential of structurally complex piperidine derivatives (Guillon et al., 2018).
Applications in Medicinal Chemistry
Synthesis of Therapeutic Agents
Research into piperidine derivatives extends to their synthesis and evaluation as therapeutic agents. An example includes the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, illustrating the role of piperidine derivatives in creating compounds with potential pharmacological applications (Sil et al., 2004).
Pharmacological Profiles
The development of selective G protein-coupled receptor 119 agonists incorporating piperidine structures indicates the ongoing investigation into their pharmacological profiles and therapeutic potentials (Sakairi et al., 2012).
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation. This binding can result in conformational changes in the enzyme structure, thereby altering its activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. It can accumulate in certain tissues, particularly those with high metabolic activity. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and can be directed to specific organelles such as the mitochondria or endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action .
Propriétés
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-yloxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-5-12-9-14(8-11(12)4-1)16-13-6-3-7-15-10-13/h1-2,4-5,13-15H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAPUZCCITUUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1472633.png)
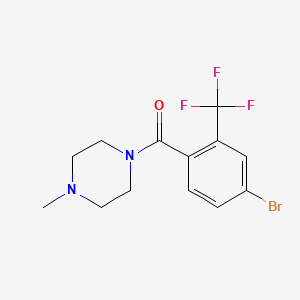
![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonyl chloride](/img/structure/B1472637.png)
![1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)

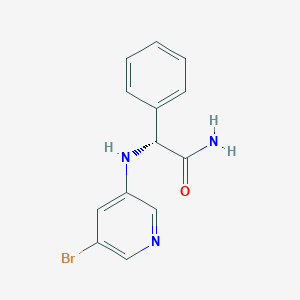
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)
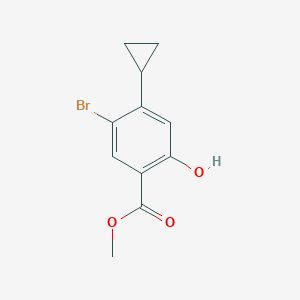
![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)
